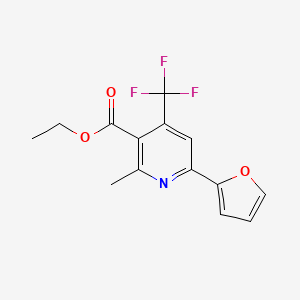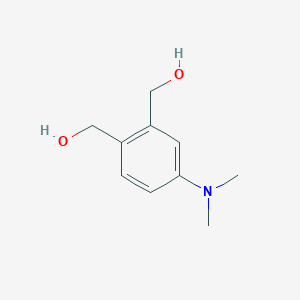
(4-(Dimethylamino)-1,2-phenylene)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)-1,2-phenylene)dimethanol: is an organic compound characterized by the presence of a dimethylamino group and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-1,2-phenylene)dimethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with suitable reducing agents. One common method is the reduction of 4-(dimethylamino)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (4-(Dimethylamino)-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 4-(dimethylamino)benzaldehyde or 4-(dimethylamino)benzoic acid.
Reduction: Formation of more saturated alcohol derivatives.
Substitution: Formation of halogenated derivatives such as 4-(dimethylamino)benzyl chloride.
科学的研究の応用
Chemistry: (4-(Dimethylamino)-1,2-phenylene)dimethanol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of (4-(Dimethylamino)-1,2-phenylene)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl groups can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
類似化合物との比較
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and as a UV absorber.
4-(Dimethylamino)phenol: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
Uniqueness: (4-(Dimethylamino)-1,2-phenylene)dimethanol is unique due to the presence of both dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
[4-(dimethylamino)-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)10-4-3-8(6-12)9(5-10)7-13/h3-5,12-13H,6-7H2,1-2H3 |
InChIキー |
FUBCIOQYFVINCI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


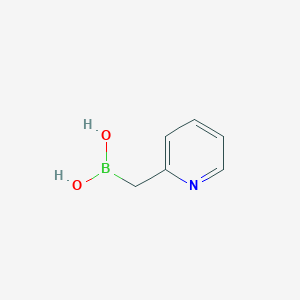
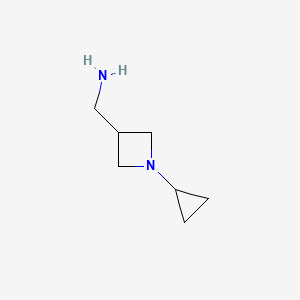


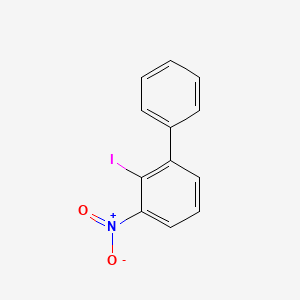
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)

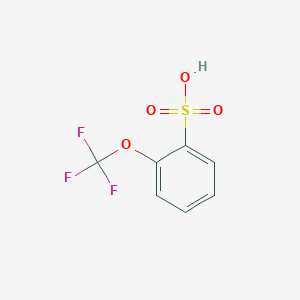
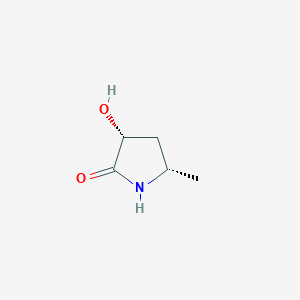

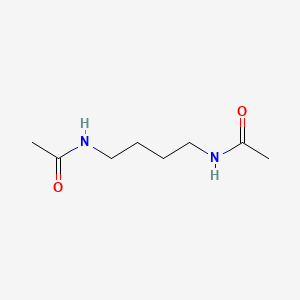

![6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B13346279.png)
